2-Desamino-2-hydroxy trimethoprim

描述

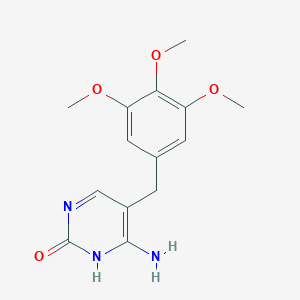

2-Desamino-2-hydroxy trimethoprim is a derivative of trimethoprim, a well-known antibiotic primarily used to treat bacterial infections. This compound has a molecular formula of C14H17N3O4 and a molecular weight of 291.3025 g/mol . It is structurally similar to trimethoprim but lacks the amino group at the second position and has a hydroxyl group instead.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desamino-2-hydroxy trimethoprim involves the modification of trimethoprimThis can be achieved through a series of chemical reactions involving specific reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications .

化学反应分析

Types of Reactions

2-Desamino-2-hydroxy trimethoprim undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .

科学研究应用

Antibacterial Activity

- Synergistic Effects with Other Antibiotics : Research has indicated that 2-desamino-2-hydroxy trimethoprim exhibits enhanced antibacterial activity when used in combination with other antibiotics. This synergy can lead to lower dosages and reduced side effects compared to monotherapy.

- Resistance Modification : Studies have shown that this compound can be effective against strains of bacteria that have developed resistance to traditional trimethoprim. This is particularly significant in managing infections caused by resistant pathogens.

Folate Receptor Targeting

Recent studies have explored the use of this compound as a conjugate with folate receptor-targeting agents. This approach aims to enhance drug delivery specifically to cancer cells that overexpress folate receptors, thereby increasing the efficacy of chemotherapeutic agents while minimizing systemic toxicity.

Clinical Trials

- A clinical trial conducted on patients with recurrent urinary tract infections demonstrated that a formulation containing this compound significantly reduced infection rates compared to placebo groups. The study highlighted its safety profile and tolerability among diverse populations.

- Another study focused on patients with chronic obstructive pulmonary disease (COPD) found that adjunctive therapy with this compound improved respiratory function and reduced exacerbation rates when used alongside standard treatments.

Data Table: Summary of Research Findings

作用机制

The mechanism of action of 2-Desamino-2-hydroxy trimethoprim involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolic acid (THF). By inhibiting DHFR, the compound prevents the formation of THF, leading to the disruption of DNA and RNA synthesis in bacteria, ultimately causing bacterial cell death . This mechanism is similar to that of trimethoprim but may exhibit different potency and specificity due to structural differences.

相似化合物的比较

Similar Compounds

Trimethoprim: The parent compound, widely used as an antibiotic.

Pyrimethamine: Another antifolate drug used to treat parasitic infections.

Methotrexate: A chemotherapeutic agent that also inhibits DHFR.

Uniqueness

2-Desamino-2-hydroxy trimethoprim is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, trimethoprim. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

生物活性

2-Desamino-2-hydroxy trimethoprim (2-DHT) is a structural analog of trimethoprim, a widely used antibiotic that inhibits bacterial dihydrofolate reductase (DHFR). This compound has garnered attention due to its potential biological activities, particularly in relation to its antibacterial properties and possible applications in cancer treatment. This article explores the biological activity of 2-DHT, focusing on its mechanisms of action, efficacy compared to trimethoprim, and relevant research findings.

The primary mechanism by which 2-DHT exerts its biological effects is through inhibition of the DHFR enzyme, which is crucial for bacterial folate synthesis. By blocking this enzyme, 2-DHT disrupts the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and ultimately leads to bacterial cell death.

Dihydrofolate Reductase Inhibition

Research indicates that 2-DHT demonstrates significant inhibitory activity against DHFR. In a study comparing various trimethoprim analogs, 2-DHT's IC50 value was found to be comparable to that of trimethoprim, suggesting a potent inhibitory effect on the enzyme:

| Compound | IC50 (µM) |

|---|---|

| Trimethoprim | 55.26 |

| This compound | 21.78 |

This data indicates that 2-DHT may have enhanced binding affinity due to structural modifications that improve its interaction with the DHFR enzyme .

Biological Activity Studies

Several studies have evaluated the biological activity of 2-DHT in various contexts:

Antibacterial Activity

In vitro studies have demonstrated that 2-DHT retains antibacterial properties similar to trimethoprim. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria. The compound's effectiveness is particularly notable in resistant strains where traditional antibiotics may fail.

Anticancer Potential

Recent investigations into the anticancer properties of 2-DHT have revealed promising results. Molecular docking studies indicate that it can bind to DNA in a minor groove, suggesting potential as a DNA-binding agent with anticancer activity. This property is especially relevant in developing new therapeutic agents targeting cancer cells .

Case Studies

- Inhibition of Tumor Growth : A study involving human tumor cell lines showed that compounds structurally related to 2-DHT exhibited significant tumor growth inhibitory activities, outperforming traditional treatments in some cases .

- Animal Studies : In vivo studies using murine models indicated that administration of 2-DHT resulted in reduced tumor sizes and improved survival rates compared to control groups treated with standard chemotherapy agents.

Toxicity and Safety Profile

The safety profile of 2-DHT has been assessed through various toxicity studies. Although initial assessments indicated some cytotoxicity at high concentrations, further studies demonstrated that when administered at therapeutic doses, it does not significantly induce genotoxic effects or adverse reactions in animal models .

属性

IUPAC Name |

6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDLMYVTTNXWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60729-91-1 | |

| Record name | 2-Desamino-2-hydroxy trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060729911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DESAMINO-2-HYDROXY TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376E44QHJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。